15:0 Lyso PC-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H48NO7P |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1/i20D2,21D2,22D |

InChI Key |

RJZVWDTYEWCUAR-NDEPRHRMSA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 15:0 Lyso PC-d5: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

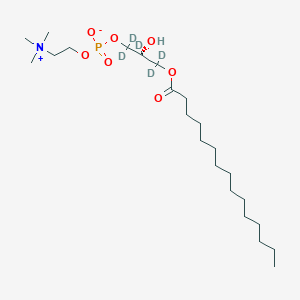

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of 15:0 Lyso PC-d5 (1-pentadecanoyl-sn-glycero-3-phosphocholine-d5). This deuterated lysophosphatidylcholine is a critical tool in lipidomics research, particularly in studies employing mass spectrometry.

Core Chemical Properties

This compound is a synthetic, deuterated version of the naturally occurring 15:0 lysophosphatidylcholine. The incorporation of five deuterium atoms on the choline headgroup provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of lysophosphatidylcholines in complex biological samples.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 | [1][2] |

| Synonyms | This compound, LPC(15:0)-d5, LysoPC(15:0)-d5 | [3] |

| CAS Number | 2342574-95-0 | [1][2] |

| Molecular Formula | C₂₃H₄₃D₅NO₇P | [1][4] |

| Physical & Chemical Properties | Value | Source |

| Formula Weight | 486.63 g/mol | [1][2] |

| Exact Mass | 486.35 Da | [1][4] |

| Purity | >99% | [1][4] |

| Physical State | Solution (typically in DCM:Methanol 1:1) or solid | [1][2] |

| Storage Temperature | -20°C | [1][4] |

| Stability | 1 Year at -20°C | [1][4] |

| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [3] |

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LysoPCs), including the non-deuterated counterpart of the topic compound, are bioactive lipid molecules. They are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are involved in various cellular processes.[5][6] LysoPCs act as signaling molecules, influencing inflammation, cell proliferation, and membrane remodeling.[5]

The signaling actions of LysoPCs are primarily mediated through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[7] This interaction initiates downstream signaling cascades that can lead to diverse physiological and pathological responses.

Figure 1: Simplified signaling pathway for lysophosphatidylcholines.

Experimental Protocols: Application in Lipidomics

This compound is predominantly used as an internal standard in quantitative lipidomics workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to endogenous lysophosphatidylcholines ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation and accurate quantification.

Generalized Experimental Workflow for Lipidomics Analysis

The following protocol outlines a typical workflow for the analysis of lysophosphatidylcholines in biological samples using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

Objective: To extract lipids from the biological matrix while minimizing degradation.

-

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

This compound internal standard solution

-

Extraction solvents (e.g., Folch method: chloroform/methanol; Bligh-Dyer method: chloroform/methanol/water; or Methyl-tert-butyl ether (MTBE) method)

-

Phosphate-buffered saline (PBS)

-

-

Procedure (MTBE Method Example):

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard.

-

Add methanol to the sample.

-

Add MTBE and vortex thoroughly.

-

Induce phase separation by adding water or PBS.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the upper organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

2. LC-MS/MS Analysis:

-

Objective: To separate and quantify the lysophosphatidylcholines.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

-

Procedure:

-

Inject the reconstituted lipid extract onto an appropriate HPLC/UHPLC column (e.g., C18 or HILIC).

-

Perform chromatographic separation using a suitable mobile phase gradient.

-

The eluent is introduced into the mass spectrometer.

-

The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), to detect and quantify the precursor and product ions of both the endogenous lysophosphatidylcholines and the this compound internal standard.

-

3. Data Analysis:

-

Objective: To determine the concentration of endogenous lysophosphatidylcholines.

-

Procedure:

-

Integrate the peak areas for the endogenous lysophosphatidylcholines and the this compound internal standard.

-

Calculate the response ratio (endogenous lipid peak area / internal standard peak area).

-

Determine the concentration of the endogenous lysophosphatidylcholines by comparing the response ratio to a standard curve generated with known concentrations of a non-deuterated standard.

-

Figure 2: A generalized experimental workflow for lipidomics.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and clinical diagnostics. Its well-defined chemical properties and stability make it an excellent internal standard for the accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its application in established experimental workflows and its relevance to cellular signaling pathways is crucial for advancing our knowledge of lipid metabolism and its role in health and disease.

References

- 1. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 15:0 Lyso PC-d5: Structure, Function, and Application

This technical guide provides a comprehensive overview of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) and its deuterated analog, this compound. It details the structure and established biological functions of the endogenous lipid and outlines the critical role of the deuterated form as an internal standard in modern analytical research.

Core Structure and Properties

15:0 Lyso PC is a lysophosphatidylcholine (LPC), a class of phospholipids characterized by a glycerol backbone, a single fatty acid chain at the sn-1 position, and a phosphocholine head group. Specifically, 15:0 Lyso PC contains pentadecanoic acid, a 15-carbon saturated fatty acid.

Its deuterated counterpart, this compound, is structurally identical except for the substitution of five hydrogen atoms with deuterium on the glycerol backbone.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically and physically similar to the endogenous molecule but has a distinct, heavier mass.

Quantitative Data Summary

The physicochemical properties of 15:0 Lyso PC and its d5-labeled variant are summarized below for easy comparison.

| Property | 15:0 Lyso PC (Endogenous) | This compound (Internal Standard) | Reference |

| Synonyms | 1-pentadecanoyl-sn-glycero-3-phosphocholine, LPC(15:0) | 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine | [1][2] |

| Molecular Formula | C₂₃H₄₈NO₇P | C₂₃H₄₃D₅NO₇P | [1][2][3] |

| Molecular Weight | ~481.6 g/mol | 486.63 g/mol | [2][3] |

| Exact Mass | 481.3168 | 486.3482 | [2][4] |

| Purity | N/A (Endogenous) | >99% | [1][3] |

| Storage Temperature | N/A | -20°C | [1][3] |

| CAS Number | 108273-89-8 | 2342574-95-0 | [1][5] |

Biological Function and Signaling Pathways

While this compound is a synthetic tool for research, the biological significance is derived from its non-deuterated counterpart, 15:0 Lyso PC, which is an active signaling molecule. Lysophosphatidylcholines are formed primarily through the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2).[6][7][8] In blood plasma, the enzyme lecithin-cholesterol acyltransferase (LCAT) also plays a significant role in its generation.[9][10]

LPCs are involved in a multitude of cellular processes, primarily related to inflammation and immune response.[11][12] They exert their effects by binding to and activating specific cell surface receptors.

Key Signaling Mechanisms

-

Receptor Activation : LPCs are known ligands for several G protein-coupled receptors (GPCRs), including GPR4, GPR55, and GPR119, as well as Toll-like receptors (TLRs) such as TLR2 and TLR4.[7][9][12]

-

Inflammatory Cascade : Upon receptor binding, LPCs can trigger downstream signaling cascades that induce the migration of immune cells like macrophages and lymphocytes, promote the release of pro-inflammatory cytokines, and generate oxidative stress.[7][12] These activities are strongly linked to the progression of inflammatory conditions such as atherosclerosis.[6][12]

-

Apoptosis and Phagocytosis : LPCs can act as a "find-me" signal, released by cells undergoing apoptosis to attract phagocytes for their clearance.[6]

-

Neurological Roles : In the central nervous system, LPCs are essential for normal brain development, facilitating the transport of polyunsaturated fatty acids across the blood-brain barrier.[6][13] However, at high concentrations, they can also induce demyelination, a process implicated in diseases like multiple sclerosis.[6]

LPC Signaling Pathway Diagram

The following diagram illustrates the primary pathway of LPC formation and its subsequent action on target cells to initiate an inflammatory response.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. PC(15:0/0:0) | C23H48NO7P | CID 24779458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15:0 LysoPC - Echelon Biosciences [echelon-inc.com]

- 9. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. lipotype.com [lipotype.com]

- 12. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. Lipids, with their vast structural diversity and dynamic nature, play critical roles in cellular processes, signaling pathways, and the pathogenesis of numerous diseases. However, the complexity of biological matrices presents significant analytical challenges, including sample loss during extraction, matrix-induced ion suppression or enhancement, and instrument variability. To navigate these hurdles and ensure the generation of high-fidelity data, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard in mass spectrometry-based lipidomics.[1][2]

This in-depth technical guide explores the core principles behind the use of deuterated standards in lipidomics, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to underscore their critical role in achieving robust and reliable results.

The Foundational Principle: Correction and Confidence

A deuterated internal standard is a synthetic version of an endogenous lipid in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3] This subtle mass shift allows the standard to be distinguished from its endogenous counterpart by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly throughout the analytical workflow.[4] By adding a known quantity of a deuterated standard to a sample at the very beginning of the experimental process, researchers can effectively normalize for variations that occur during sample preparation and analysis.[2]

The primary advantages of employing deuterated internal standards include:

-

Correction for Sample Loss: During lipid extraction and sample handling, some of the analyte may be inadvertently lost. Since the deuterated standard is subject to the same procedural losses as the endogenous lipid, the ratio of the analyte to the standard remains constant, allowing for accurate quantification of the original amount.[2]

-

Mitigation of Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. Because the deuterated standard has almost identical ionization properties and chromatographic retention time, it experiences the same matrix effects as the endogenous lipid, enabling reliable correction.[5][6]

-

Compensation for Instrumental Variability: Fluctuations in instrument performance, such as detector response, can introduce variability in the measured signal. The use of an internal standard provides a stable reference point, ensuring that the quantification is independent of these variations.[7]

Quantitative Performance: A Comparative Overview

The impact of using deuterated internal standards on the quality of quantitative lipidomics data is significant. The following tables summarize the typical performance metrics, highlighting the enhanced precision and accuracy achieved with their implementation.

Table 1: Comparison of Analytical Precision in Lipidomics with and without Internal Standards

| Parameter | Without Internal Standards | With Deuterated Internal Standards |

| Typical Coefficient of Variation (CV%) | Can exceed 30-40% | Commonly <20-30%[8] |

| Inter-batch Reproducibility | Poor | High[9] |

| Accuracy | Prone to significant bias | High, with reported bias as low as ~20%[8] |

| Correction for Matrix Effects | None | Effective[6] |

Table 2: Performance Comparison of Deuterated vs. Odd-Chain Internal Standards

| Parameter | Deuterated Internal Standards | Odd-Chain Internal Standards |

| Chemical & Physical Similarity | Nearly identical to endogenous analyte | Differ in chain length, leading to potential differences in extraction and ionization efficiency |

| Chromatographic Co-elution | Co-elute closely with the analyte[5] | May have different retention times |

| Correction for Matrix Effects | More accurate due to identical behavior | Less accurate as they may not experience the same degree of ion suppression/enhancement |

| Quantitative Accuracy | Considered the "gold standard"[2] | Can provide robust quantification but may introduce bias |

One comprehensive study reported that with the use of stable isotope-labeled internal standards, 820 lipid species showed a relative standard deviation (RSD) of less than 30% across 16 independent batches, demonstrating high precision.[8] Another targeted lipidomics assay achieved an inter-assay variability of below 25% for over 700 lipids.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical lipidomics workflow utilizing deuterated standards.

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[10][11]

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or HPLC grade water)

-

Deuterated internal standard mixture (in a suitable solvent)

-

Glass centrifuge tubes with PTFE-lined caps

-

Homogenizer or sonicator

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Weigh the tissue sample (e.g., 10-50 mg) or measure the volume of the biofluid (e.g., 100 µL of plasma) into a glass centrifuge tube.

-

Addition of Internal Standard: Add a known amount of the deuterated internal standard mixture to the sample. The amount should be chosen to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous lipids.

-

Homogenization: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for a 50 mg tissue sample, add 1 mL of the solvent mixture). Homogenize the sample thoroughly using a homogenizer or sonicator until a uniform suspension is obtained.

-

Agitation: Agitate the mixture for 15-20 minutes at room temperature on an orbital shaker.[10]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of solvent mixture).[10] Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[10]

-

Lipid Collection: Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).

Lipid Extraction: Bligh & Dyer Method

This is another classic method for lipid extraction, particularly suitable for samples with high water content.[12][13]

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

HPLC grade water

-

Deuterated internal standard mixture

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample and Standard Addition: To 1 mL of your sample (e.g., cell suspension or homogenate), add the deuterated internal standard mixture.

-

Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[12]

-

Phase Separation Induction: Add 1.25 mL of chloroform and vortex.[12] Then, add 1.25 mL of HPLC grade water and vortex again.[12]

-

Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[12]

-

Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids and transfer it to a new glass tube.

-

Drying and Reconstitution: Dry down the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Quantitative Analysis by LC-MS/MS

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.[14]

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[14]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[14]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids. For example:

-

0-2 min: 35% B

-

2-7 min: Ramp to 80% B

-

7-14 min: Ramp to 100% B and hold for 7 min[15]

-

-

Flow Rate: 0.4 mL/min[15]

-

Column Temperature: 50 °C[15]

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to cover a broad range of lipid classes.[1]

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is a targeted approach that offers high sensitivity and specificity.[1][16] For each lipid and its corresponding deuterated internal standard, a specific precursor ion to product ion transition is monitored.

-

MRM Parameters:

-

Precursor Ion: The m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) lipid.

-

Product Ion: A characteristic fragment ion of the lipid (e.g., the headgroup for phospholipids).

-

Collision Energy and other parameters: These need to be optimized for each lipid class to achieve the best sensitivity.[1]

-

Visualizing the Workflow and Key Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment using deuterated internal standards.

Caption: A typical experimental workflow for quantitative lipidomics.

Principle of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.

References

- 1. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 11. mmpc.org [mmpc.org]

- 12. tabaslab.com [tabaslab.com]

- 13. scribd.com [scribd.com]

- 14. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sciex.com [sciex.com]

Technical Guide: Certificate of Analysis for 15:0 Lyso PC-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 15:0 Lyso PC-d5 (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5). This internal standard is crucial for accurate quantification in lipidomics research and drug development assays.

Core Compound Information

This compound is a deuterated form of 15:0 lysophosphatidylcholine, a product of phospholipase A2 hydrolysis of phosphatidylcholine.[1][2] It plays a role in cell membrane remodeling and inflammatory signaling.[1][2] Its deuterated form makes it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, based on commercially available product information.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₃D₅NO₇P | [3] |

| Formula Weight | 486.63 | [3][] |

| Exact Mass | 486.35 | [3][5] |

| CAS Number | 2342574-95-0 | [3] |

| Purity | >99% | [3][5] |

| Physical Form | Solution | |

| Concentration | 1 mg/mL | |

| Solvent | Dichloromethane:Methanol (1:1) | [3] |

Table 2: Elemental Composition

| Element | Percentage |

| Carbon (C) | 56.77% |

| Hydrogen (H) | 10.98% |

| Nitrogen (N) | 2.88% |

| Oxygen (O) | 23.01% |

| Phosphorus (P) | 6.36% |

Table 3: Storage and Stability

| Condition | Specification | Reference |

| Storage Temperature | -20°C | [3][5] |

| Stability | 1 Year | [3][5] |

| Hygroscopic | No | [3][5] |

| Light Sensitive | No | [3][5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this compound.

Purity Analysis by Thin-Layer Chromatography (TLC)

-

Objective: To determine the purity of the this compound.

-

Methodology:

-

A small amount of the this compound solution is spotted onto a TLC plate.

-

The plate is developed in a suitable solvent system (e.g., chloroform:methanol:water).

-

The plate is then visualized using an appropriate method, such as charring with a spray reagent (e.g., phosphomolybdic acid) and heat.

-

The purity is assessed by the absence of secondary spots.

-

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and identity of this compound.

-

Methodology:

-

The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

-

The mass spectrum is acquired in positive ion mode.

-

The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) may be used to further confirm the structure by analyzing the fragmentation pattern.

-

Visualizations

Experimental Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

Caption: Workflow for this compound Certificate of Analysis.

Signaling Pathway Context

15:0 Lyso PC is a lysophosphatidylcholine involved in cell signaling. The diagram below shows the general pathway of its formation.

Caption: Formation of Lysophosphatidylcholine.

References

The Core Function of Lysophosphatidylcholine as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive world of analytical chemistry, particularly in mass spectrometry-based lipidomics and bioanalysis, the accuracy of quantitative measurements is paramount. Experimental variability, inherent in sample preparation, extraction, and instrument response, can significantly impact the reliability of results. To mitigate these variables, internal standards are employed. This technical guide provides an in-depth exploration of the function of lysophosphatidylcholine (LPC) as an internal standard, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in achieving robust and reproducible results.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical process.[1] The core principle behind its use is to correct for the potential loss of the analyte during sample processing and for variations in instrument response.[2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, ensuring that it is affected by experimental inconsistencies in a similar manner.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, variations can be normalized, leading to significantly improved accuracy and precision.[4]

Lysophosphatidylcholines are frequently chosen as internal standards in lipidomics for several key reasons:

-

Structural Similarity: LPCs are structurally similar to a wide range of endogenous phospholipids, allowing them to behave similarly during extraction and ionization.

-

Predictable Fragmentation: In tandem mass spectrometry, LPCs exhibit a characteristic neutral loss or produce a specific fragment ion (m/z 184, corresponding to the phosphocholine headgroup), which simplifies their detection and quantification.[1][5]

-

Commercial Availability of Analogs: Non-endogenous forms of LPC, such as those with odd-chain fatty acids (e.g., LPC 13:0, LPC 17:0, LPC 19:0) or stable isotope-labeled versions (e.g., d4-C26:0-LPC), are commercially available.[6][7][8] These are ideal as they are not naturally present in biological samples, thus avoiding interference with the measurement of endogenous LPCs.[9]

Quantitative Performance of LPC Internal Standards

The effectiveness of an internal standard is evaluated based on several key performance metrics, including recovery, precision (measured as the coefficient of variation, CV), and linearity. The following tables summarize quantitative data from various studies that have utilized LPC as an internal standard.

Table 1: Recovery and Matrix Effect of Lysophosphatidylcholine Internal Standards

| Internal Standard | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| LPC (general) | Plasma | Solid Phase Extraction (C18) | >96% (break-through <4%) | 83-108% | [2] |

| Deuterated LPC | Human Cerebrospinal Fluid | Not specified | 61.5 - 114.8% | 24.4 - 105.2% (ion suppression observed) | [10] |

| LPC 19:0 | Plasma | Salt-assisted one-step extraction | 93.2% | Not specified | [11] |

Table 2: Precision of Lysophosphatidylcholine Quantification Using an Internal Standard

| Analyte(s) | Internal Standard(s) | Matrix | Within-Run Imprecision (CV%) | Total Imprecision (CV%) | Reference |

| Major LPC species | LPC 13:0, LPC 19:0 | Plasma | 3% | ~12% | [7] |

| Minor LPC species | LPC 13:0, LPC 19:0 | Plasma | 12% | ~25% | [7] |

| All PC and LPC species | Not specified | Neonatal Serum | High precision reported | High precision reported | [12] |

Table 3: Linearity of Calibration for Lysophosphatidylcholine Species

| Calibrators | Internal Standard(s) | Matrix | Key Findings | Reference |

| LPC 16:0, LPC 18:0, LPC 22:0 | LPC 13:0, LPC 19:0 | Plasma | Linear response independent of sample dilution and plasma cholesterol concentration. | [7] |

| 16:0-LPC, 18:0-LPC | Not specified | Neonatal Serum | Assayed values showed a linear response. | [12] |

Experimental Protocols

The following section details a generalized experimental protocol for the use of LPC as an internal standard in the analysis of plasma lipids, drawing from common methodologies such as the Folch and Bligh-Dyer extractions.

Preparation of Internal Standard Stock Solution

-

Acquisition: Obtain a high-purity, non-endogenous LPC internal standard (e.g., LPC 17:0 or a stable isotope-labeled LPC) from a reputable supplier.

-

Weighing: Accurately weigh a precise amount of the LPC standard using an analytical balance.

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as methanol or a chloroform/methanol mixture, to create a concentrated stock solution.

-

Working Solution: Prepare a working solution by diluting the stock solution to a concentration that is appropriate for the expected range of endogenous analyte concentrations in your samples.

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

Lipid Extraction from Plasma with LPC Internal Standard

This protocol is a composite of commonly used liquid-liquid extraction methods.

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a clean glass or siliconized tube, add a precise volume of the LPC internal standard working solution.[6]

-

Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard. Vortex briefly to mix.

-

Protein Precipitation and Lipid Extraction:

-

Methanol-based: Add a volume of cold methanol (e.g., 1 mL for 2 µL of plasma) to precipitate proteins and extract lipids.[6] Vortex and incubate on ice for 10 minutes.[6]

-

Biphasic (Folch/Bligh-Dyer type): Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample. Vortex vigorously to ensure thorough mixing and protein precipitation.

-

-

Phase Separation (for biphasic methods):

-

Add a salt solution (e.g., 0.9% NaCl) or water to induce phase separation.

-

Centrifuge the mixture to clearly separate the upper aqueous phase and the lower organic phase, which contains the lipids.

-

-

Lipid Collection:

-

Methanol-based: Centrifuge the mixture and collect the supernatant containing the extracted lipids.[6]

-

Biphasic: Carefully collect the lower organic phase using a glass Pasteur pipette.

-

-

Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical system (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.

Mass Spectrometry Analysis

The following are typical parameters for the analysis of LPCs by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for LPC analysis.

-

Scan Mode: A precursor ion scan for m/z 184 is highly specific for phosphocholine-containing lipids, including LPCs.[5][7] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific LPC species.[12]

-

Typical ESI-MS/MS Parameters:

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logic behind using an internal standard.

Conclusion

The use of lysophosphatidylcholine as an internal standard is a cornerstone of accurate and precise quantification in lipidomics and related fields. By co-opting a molecule that shares fundamental physicochemical properties with a broad class of analytes, researchers can effectively normalize for the inevitable variations that occur during sample handling and analysis. The selection of a non-endogenous LPC, coupled with a validated and consistent experimental protocol, is critical for generating high-quality, reproducible data. This guide provides the foundational knowledge, practical protocols, and performance data necessary for the successful implementation of LPC internal standards in your research and development endeavors.

References

- 1. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 5. ovid.com [ovid.com]

- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. agilent.com [agilent.com]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeled Lipids for Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeled Lipids

Stable isotope-labeled lipids are powerful tools in biological research, enabling the precise tracking and quantification of lipid metabolism, dynamics, and function. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wide range of applications, including studies in humans.[1][2][3] By replacing common isotopes like ¹²C, ¹H, and ¹⁴N with heavier, stable isotopes such as ¹³C, ²H (deuterium), and ¹⁵N, researchers can distinguish labeled lipids from their endogenous, unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2][4] This allows for the detailed investigation of lipid biosynthesis, transport, and turnover in complex biological systems.[3][5]

The core principle behind their use lies in the fact that the chemical properties of a molecule are largely determined by its electron configuration, which is identical between isotopes of the same element. Therefore, stable isotope-labeled lipids behave almost identically to their natural counterparts in biological processes.[6] This characteristic makes them ideal tracers for elucidating metabolic pathways and quantifying fluxes.[1][7]

Advantages of Using Stable Isotope Labeled Lipids:

-

Safety: The absence of radioactivity allows for safe handling and use in human studies.[1][3]

-

High Precision and Accuracy: Mass spectrometry can readily distinguish the mass difference between labeled and unlabeled lipids, enabling precise quantification.

-

Dynamic Information: They provide a dynamic view of metabolic processes, such as synthesis and degradation rates, which cannot be obtained from static measurements.[8][9]

-

Versatility: A wide range of lipids can be labeled with various stable isotopes, catering to diverse research needs.[2]

Commonly Used Stable Isotopes in Lipid Labeling:

| Isotope | Natural Abundance (%) | Common Labeled Precursors |

| ¹³C | ~1.1 | ¹³C-Glucose, ¹³C-Fatty Acids, ¹³C-Amino Acids |

| ²H (D) | ~0.015 | ²H₂O (Heavy Water), ²H-Fatty Acids, ²H-Choline |

| ¹⁵N | ~0.37 | ¹⁵N-Amino Acids, ¹⁵N-Choline |

| ¹⁸O | ~0.2 | ¹⁸O-Water |

Synthesis and Labeling Strategies

There are two primary approaches for generating stable isotope-labeled lipids: chemical synthesis and metabolic labeling.

1. Chemical Synthesis: This method involves the de novo synthesis of lipids in the laboratory using isotopically enriched starting materials. Chemical synthesis offers precise control over the position and extent of labeling, allowing for the creation of highly specific tracers. A variety of stable isotope-labeled fatty acids and other lipid species are commercially available or can be custom synthesized.

2. Metabolic Labeling: In this approach, cells, tissues, or whole organisms are supplied with stable isotope-labeled precursors, which are then incorporated into complex lipids through endogenous metabolic pathways.[10] This method is invaluable for studying the biosynthesis and turnover of lipids in a biological context.

-

In Vitro Labeling: Cultured cells are grown in a medium containing a labeled precursor. A common technique is Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) , where cells are incubated with a labeled fatty acid, which is then incorporated into various lipid classes.[5][11]

-

In Vivo Labeling: Labeled precursors are administered to living organisms, such as mice, through diet, injection, or gavage.[12][13] This allows for the study of lipid metabolism in the context of a whole organism.

Core Applications in Research and Drug Development

Stable isotope-labeled lipids are indispensable tools across various stages of research and development.

1. Lipidomics and Metabolic Profiling: Lipidomics aims to identify and quantify the complete set of lipids in a biological system. Stable isotope-labeled lipids are used as internal standards to improve the accuracy and precision of quantification by correcting for variations in sample extraction and instrument response.[14]

2. Metabolic Flux Analysis: By tracing the incorporation of stable isotopes from a labeled precursor into downstream lipid species, researchers can quantify the rates of metabolic pathways, a practice known as metabolic flux analysis.[1][15] This is crucial for understanding how metabolic pathways are altered in disease states or in response to drug treatment.

3. Drug Discovery and Development:

- Target Identification and Validation: Understanding how a disease alters lipid metabolism can reveal new therapeutic targets. Stable isotope tracing can elucidate these metabolic dysregulations.

- Pharmacodynamic (PD) Analysis: Labeled lipids can be used to assess how a drug affects lipid metabolism, providing insights into its mechanism of action.[16]

- Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: The fate of a lipid-based drug can be tracked by labeling it with stable isotopes.[16]

- Liposomal Drug Delivery: Labeled lipids can be incorporated into liposomal drug carriers to monitor their distribution, stability, and drug release profiles in vivo.[2]

Analytical Techniques: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the analysis of stable isotope-labeled lipids.[3][17] When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful platform for identifying and quantifying labeled and unlabeled lipid species.[1][18]

High-resolution mass spectrometers can distinguish the small mass difference between isotopologues (molecules that differ only in their isotopic composition).[6][19] Tandem mass spectrometry (MS/MS) can be used to fragment lipid ions, providing structural information and allowing for the localization of the stable isotope label within the molecule.[1][18]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Lipids using ¹³C₆-Glucose

This protocol outlines the steps for tracing the de novo synthesis of fatty acids and glycerolipids in cultured mammalian cells using ¹³C₆-Glucose.[20]

Materials:

-

Adherent mammalian cell line (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

LC-MS system

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%) in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and ¹³C₆-Glucose at the desired concentration (e.g., 25 mM).

-

Labeling:

-

Aspirate the complete medium from the cells and wash twice with PBS.

-

Add the ¹³C₆-Glucose labeling medium to the cells.

-

Incubate for a specific time course (e.g., 0, 2, 8, 24 hours) to monitor the dynamic incorporation of the label.

-

-

Cell Harvesting and Lipid Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape them from the plate.

-

Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid-containing organic phase.

-

-

Sample Preparation and Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to determine the isotopic enrichment in various lipid species.

-

Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for studying de novo lipogenesis in various tissues of mice using heavy water.[20]

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

²H₂O Administration:

-

Prepare a sterile solution of 4-5% ²H₂O in 0.9% saline.

-

Administer the ²H₂O solution to the mice via intraperitoneal (IP) injection.

-

Provide drinking water enriched with 8-10% ²H₂O to maintain a stable body water enrichment.

-

-

Tissue Collection:

-

At designated time points, euthanize the mice according to approved protocols.

-

Collect tissues of interest (e.g., liver, adipose tissue) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

-

-

Lipid Extraction and Analysis:

-

Homogenize the frozen tissues.

-

Perform lipid extraction from the tissue homogenates.

-

Analyze the lipid extracts by GC-MS or LC-MS to measure the incorporation of deuterium into different lipid classes.

-

Quantitative Data Presentation

The data obtained from stable isotope labeling experiments are often presented in tables that summarize the quantitative changes in lipid metabolism.

Table 1: Fractional Synthesis Rate (FSR) of Phospholipid Species in Cultured Hepatocytes

This table illustrates the percentage of newly synthesized phospholipids over a 24-hour period after labeling with a stable isotope precursor.

| Phospholipid Class | Species | FSR (% new/24h) - Control | FSR (% new/24h) - Treatment X | Fold Change |

| Phosphatidylcholine (PC) | PC 34:1 | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.70 |

| PC 36:2 | 12.5 ± 1.5 | 20.1 ± 2.1 | 1.61 | |

| Phosphatidylethanolamine (PE) | PE 38:4 | 18.9 ± 2.2 | 15.3 ± 1.9 | 0.81 |

| Triglycerides (TG) | TG 52:2 | 45.3 ± 5.1 | 65.7 ± 6.8 | 1.45 |

Table 2: Isotopic Enrichment of Fatty Acids from De Novo Lipogenesis

This table shows the percentage of fatty acids that are newly synthesized from a ¹³C-labeled precursor in adipose tissue.

| Fatty Acid | Isotopic Enrichment (%) - Lean Mice | Isotopic Enrichment (%) - Obese Mice | p-value |

| Palmitate (16:0) | 5.8 ± 0.7 | 12.3 ± 1.5 | <0.01 |

| Stearate (18:0) | 4.2 ± 0.5 | 9.8 ± 1.2 | <0.01 |

| Oleate (18:1) | 3.5 ± 0.4 | 8.1 ± 1.0 | <0.01 |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Lipid Signaling Pathways

Lipids are not only structural components and energy storage molecules but also act as critical signaling molecules in a wide array of cellular processes.[21][22][23] Stable isotope-labeled lipids are used to trace the synthesis and metabolism of these signaling lipids, providing insights into the regulation of these pathways in health and disease.

Sphingolipid Signaling Pathway

The sphingolipid signaling pathway involves a network of bioactive lipids that regulate cell growth, differentiation, and apoptosis.[2] Key signaling molecules include ceramide and sphingosine-1-phosphate (S1P), which often have opposing effects.[16]

Caption: The Sphingolipid "Rheostat": Ceramide promotes apoptosis, while S1P supports cell survival.

Phosphatidylinositol Signaling Pathway

Phosphoinositides are a family of phospholipids that play a crucial role in signal transduction, regulating processes such as cell growth, proliferation, and cytoskeletal organization.[24] A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[25]

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 16. KEGG PATHWAY: map04071 [genome.jp]

- 17. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 25. cusabio.com [cusabio.com]

An In-depth Technical Guide to 15:0 Lyso PC-d5 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, and its critical role as an internal standard in mass spectrometry-based lipidomics. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for the accurate quantification of lysophosphatidylcholines (LPCs) and other lipid species in complex biological matrices.

Introduction to this compound

1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 (this compound) is a synthetic, stable isotope-labeled lipid that is chemically identical to the endogenous 15:0 Lyso PC, with the exception of five deuterium atoms incorporated into its glycerol backbone.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry applications. When added to a biological sample at a known concentration prior to lipid extraction and analysis, this compound co-elutes and co-ionizes with its non-labeled counterparts. By comparing the signal intensity of the deuterated standard to that of the endogenous analyte, researchers can correct for variability in sample preparation, extraction efficiency, and instrument response, thereby enabling precise and accurate quantification.

Lysophosphatidylcholines are bioactive lipid molecules generated from the hydrolysis of phosphatidylcholine by phospholipase A2. They are involved in numerous physiological and pathological processes, including cell signaling, inflammation, and membrane remodeling.[2][3] Consequently, the accurate measurement of LPCs is crucial for understanding disease mechanisms and for the discovery of potential biomarkers in drug development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in mass spectrometry workflows.

| Property | Value | Reference |

| Systematic Name | 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine | [4] |

| Molecular Formula | C23H43D5NO7P | [4] |

| Formula Weight | 486.63 g/mol | [4] |

| Exact Mass | 486.35 amu | [4] |

| Purity | >99% | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | 1 Year at -20°C | [4] |

| CAS Number | 2342574-95-0 | [4] |

Mass Spectrometry Data for this compound

Accurate mass and fragmentation data are critical for the development of sensitive and specific mass spectrometry methods. The following table summarizes key mass spectrometry parameters for this compound.

| Parameter | Value | Ionization Mode | Reference |

| [M+H]+ | 515.3868 m/z | Positive | [1][5][6] |

| [M+Na]+ | Not specified | Positive | |

| [M-H]- | Not specified | Negative |

Experimental Protocols

The following sections detail a generalized workflow for the quantitative analysis of lysophosphatidylcholines in biological samples, such as plasma or cell lysates, using this compound as an internal standard.

Lipid Extraction

A robust lipid extraction method is paramount for achieving accurate and reproducible results. The Bligh and Dyer method, or a modified version using methyl-tert-butyl ether (MTBE), is commonly employed.[7]

Materials:

-

Biological sample (e.g., 50 µL plasma)

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

To a clean glass tube, add the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 1.5 mL of methanol and vortex thoroughly to precipitate proteins.

-

Add 5 mL of MTBE and vortex for 10 minutes at 4°C.[7]

-

Add 1.25 mL of water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the upper organic phase, which contains the lipids, and transfer to a new tube.[7]

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of LPCs due to its high sensitivity and selectivity.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target LPC and the this compound internal standard. The transition for this compound would be based on its [M+H]+ precursor ion.

-

Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of each endogenous LPC is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of non-labeled LPC standards spiked with the same amount of internal standard as the samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of lysophosphatidylcholines using this compound.

Caption: Quantitative lipidomics workflow using an internal standard.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines exert their biological effects through various signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).[8] The diagram below provides a simplified overview of a common LPC signaling cascade.

Caption: Simplified LPC signaling pathway via GPCR activation.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in lipidomics and drug development. Its use as an internal standard in mass spectrometry workflows ensures the high accuracy and precision required for the quantitative analysis of lysophosphatidylcholines and other lipids. The detailed methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of lipid metabolism in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. rockefeller.edu [rockefeller.edu]

- 8. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15:0 Lyso PC-d5: Suppliers, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15:0 Lyso PC-d5 (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5), a deuterated lysophosphatidylcholine essential for high-precision lipidomics research. This document covers reliable suppliers, product purity, and detailed methodologies for its use as an internal standard in mass spectrometry. Additionally, it explores the integral role of lysophosphatidylcholines (LPCs) in cellular signaling, particularly in inflammatory processes, with illustrative pathway diagrams.

Sourcing and Purity of this compound

The quality and purity of internal standards are paramount for accurate and reproducible results in quantitative lipidomics. This compound is available from several reputable suppliers, with a consistently high purity of over 99%.

| Supplier | Product Name | Purity | CAS Number |

| Avanti Research (distributed by Sigma-Aldrich) | 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine | >99% | 2342574-95-0 |

| BOC Sciences | 15:0 Lyso PC-[d5] | >99% | 2342574-95-0 |

| MedchemExpress | This compound | Not specified, sold as a stable isotope | Not specified |

Role in Inflammatory Signaling Pathways

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules produced from the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2).[2][3] LPCs are not merely metabolic intermediates but also key signaling molecules involved in a variety of cellular processes, most notably inflammation.[4][5] Elevated levels of LPCs are associated with inflammatory diseases such as atherosclerosis and neurodegenerative disorders.[1][4]

LPCs can exert their effects through several mechanisms:

-

Receptor-Mediated Signaling: LPCs can bind to G-protein coupled receptors (GPCRs) like G2A and GPR4, as well as Toll-like receptors (TLRs), to initiate downstream signaling cascades.[5]

-

ATP Release and Purinergic Signaling: A key mechanism by which LPCs promote inflammation is by inducing the release of ATP from cells. This extracellular ATP then activates purinergic receptors on immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-12.[1][4]

-

Platelet-Activating Factor (PAF) Receptor: LPC can induce the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) through a mechanism that involves the PAF receptor.[6]

// Nodes PC [label="Phosphatidylcholine (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCRs [label="GPCRs (G2A, GPR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLRs [label="Toll-like Receptors (TLRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Release [label="ATP Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purinergic_Receptors [label="Purinergic Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(IL-1β, IL-12, TNF-α)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PC -> PLA2 [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; PLA2 -> LPC; LPC -> GPCRs [label="Binds to", fontcolor="#5F6368", fontsize=8]; LPC -> TLRs [label="Binds to", fontcolor="#5F6368", fontsize=8]; LPC -> ATP_Release [label="Induces", fontcolor="#5F6368", fontsize=8]; ATP_Release -> Purinergic_Receptors [label="Activates", fontcolor="#5F6368", fontsize=8]; GPCRs -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; TLRs -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; Purinergic_Receptors -> Inflammatory_Cytokines [label="Signal Transduction", fontcolor="#5F6368", fontsize=8]; } LPC Inflammatory Signaling Pathway

Experimental Protocol: Use of this compound as an Internal Standard in Mass Spectrometry

Deuterated lipid standards like this compound are crucial for correcting for variations in sample preparation and mass spectrometric analysis, enabling accurate quantification of endogenous lipids. The following is a generalized protocol for the use of this compound as an internal standard for the quantification of lysophosphatidylcholines in biological samples.

Materials and Reagents

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Biological sample (e.g., plasma, serum, cell lysate)

-

Organic solvents (e.g., chloroform, methanol, isopropanol)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

-

Autosampler vials

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Experimental Workflow

The general workflow for lipid extraction and analysis using an internal standard is outlined below.

// Nodes Sample [label="1. Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="2. Spike with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="3. Lipid Extraction\n(e.g., Bligh-Dyer or Folch)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="4. Evaporation\nand Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="6. Data Analysis and\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extraction; Extraction -> Dry; Dry -> Analysis; Analysis -> Quantification; } Lipidomics Experimental Workflow

Detailed Methodology

-

Preparation of Internal Standard Working Solution: Prepare a working solution of this compound at a known concentration in a suitable solvent mixture (e.g., methanol). The final concentration will depend on the expected levels of endogenous LPCs in the sample.

-

Sample Preparation and Spiking:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. This "spiking" step is critical for accurate quantification.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to isolate lipids from the aqueous and proteinaceous components of the sample. Common methods include the Bligh-Dyer or Folch extraction, which use a mixture of chloroform, methanol, and water.

-

Vortex the sample vigorously after the addition of solvents to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

-

Carefully collect the organic phase containing the lipids.

-

-

Evaporation and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a small, known volume of a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a suitable C18 or other appropriate column to separate the different lipid species.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in a positive ion mode. For the quantification of LPCs, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used.[7][8]

-

Set the instrument to monitor the specific precursor-to-product ion transitions for the endogenous LPCs of interest and for this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

-

Calculate the ratio of the peak area of each endogenous LPC to the peak area of the this compound internal standard.

-

Determine the concentration of each endogenous LPC by comparing this ratio to a standard curve generated with known amounts of non-deuterated LPC standards.

-

Biochemical Pathways of LPC Metabolism

The concentration of LPC in a biological system is tightly regulated through its synthesis and catabolism. The primary route of LPC synthesis is the hydrolysis of phosphatidylcholine by phospholipase A2.[9] LPC can then be further metabolized through several pathways, including its conversion to the potent signaling lipid lysophosphatidic acid (LPA) by the enzyme autotaxin.[9]

// Nodes PC [label="Phosphatidylcholine\n(PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine\n(LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPCAT [label="LPC Acyltransferase\n(LPCAT)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin\n(ATX)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LPA [label="Lysophosphatidic Acid\n(LPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPC [label="Glycerophosphocholine\n(GPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPTA [label="Lysophospholipase-\ntransacylase (LPTA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PC -> PLA2 [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; PLA2 -> LPC; LPC -> LPCAT [label="Reacylation", fontcolor="#5F6368", fontsize=8]; LPCAT -> PC; LPC -> ATX [label="Hydrolysis", fontcolor="#5F6368", fontsize=8]; ATX -> LPA; LPC -> LPTA [label="Disproportionation/\nHydrolysis", fontcolor="#5F6368", fontsize=8]; LPTA -> GPC; LPTA -> PC; } LPC Synthesis and Catabolism

References

- 1. ATP Release Drives Inflammation with Lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 15:0 Lyso PC-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 15:0 lysophosphatidylcholine (15:0 Lyso PC) in biological matrices, such as plasma or serum, using a deuterated internal standard (15:0 Lyso PC-d5) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high sensitivity and specificity for lipid biomarker research and drug development applications.

Introduction

Lysophosphatidylcholines (Lyso PCs) are products of phosphatidylcholine hydrolysis by phospholipase A2 and are involved in various physiological and pathological processes, including cell membrane remodeling and inflammatory signaling.[1] Specific Lyso PC species, such as 15:0 Lyso PC, are gaining interest as potential biomarkers for cardiovascular diseases.[1] Accurate and precise quantification of these lipid species is crucial for understanding their roles in disease and for the development of new therapeutics. LC-MS/MS offers a robust and sensitive platform for the targeted quantification of individual lipid molecules. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Signaling Pathway

Lysophosphatidylcholines are generated from phosphatidylcholines through the action of phospholipase A2 (PLA2). This process is a key step in the remodeling of cell membranes and the production of lipid signaling molecules.

Caption: Generation of Lysophosphatidylcholine.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 15:0 Lyso PC involves sample preparation, LC separation, and MS/MS detection and quantification.

Caption: LC-MS/MS Workflow for 15:0 Lyso PC.

Experimental Protocols

Materials and Reagents

-

15:0 Lyso PC analytical standard

-

This compound internal standard

-

LC-MS grade water, methanol, acetonitrile, isopropanol, and formic acid

-

Biological matrix (e.g., human plasma, serum)

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold isopropanol containing the this compound internal standard at a known concentration.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 10 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of lysophospholipids by class.

| Parameter | HILIC Method |

| Column | Waters ACQUITY UPLC BEH Amide (or equivalent) |

| Mobile Phase A | Acetonitrile/Water (95:5) with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile/Water (50:50) with 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

Data Presentation

MRM Transitions

The following MRM transitions should be used for the quantification of 15:0 Lyso PC and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 15:0 Lyso PC | 482.3 | 184.1 | 50 | 25 |

| This compound | 487.3 | 184.1 | 50 | 25 |

Note: The exact m/z values may need slight optimization based on the specific instrument and calibration. The precursor ion for 15:0 Lyso PC is [M+H]+ with an exact mass of 481.3168 Da.[2] The precursor for this compound is also [M+H]+ with an exact mass of approximately 486.35 Da.[3][4] The product ion at m/z 184.1 corresponds to the phosphocholine headgroup fragment.

Quantitative Performance (Example)

The following table summarizes typical quantitative performance characteristics for the analysis of lysophosphatidylcholines.

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of 15:0 Lyso PC in biological samples. The use of a deuterated internal standard and optimized sample preparation and instrumental parameters ensures high-quality data suitable for demanding research and development applications. This method can be adapted for the analysis of other lysophosphatidylcholine species by modifying the specific MRM transitions.

References

Application Note: Quantitative Analysis of Lysophosphatidylcholines (LPCs) using 15:0 Lyso PC-d5 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes.[1] This process is primarily catalyzed by the enzyme phospholipase A2 (PLA2).[1][2] LPCs are not merely metabolic intermediates but also act as signaling molecules involved in a multitude of physiological and pathological processes.[2][3] Their roles include cell proliferation, monocyte chemotaxis, T-lymphocyte activation, and modulating inflammation, making them significant biomarkers in conditions like atherosclerosis, chronic pain, and cancer.[2][3][4]